methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate
CAS No.:
Cat. No.: VC11180645
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O2S |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | methyl 2-[4-(benzylcarbamothioylamino)phenyl]acetate |
| Standard InChI | InChI=1S/C17H18N2O2S/c1-21-16(20)11-13-7-9-15(10-8-13)19-17(22)18-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,18,19,22) |
| Standard InChI Key | BOAIOQXMSFCCHT-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, methyl 2-[4-(benzylcarbamothioylamino)phenyl]acetate, delineates its core structure: a phenylacetate backbone substituted at the para-position with a benzylcarbamothioyl group. Key features include:
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Thioamide moiety (-N-C(=S)-N-): Imparts potential hydrogen-bonding capacity and metal-chelating properties, often critical in enzyme inhibition .
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Ester group (-COOCH₃): Enhances lipophilicity, influencing membrane permeability and metabolic stability .
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Benzyl substituent: Introduces aromatic hydrophobicity, which may facilitate interactions with hydrophobic protein pockets .
Table 1: Molecular Properties of Methyl (4-{[(Benzylamino)Carbonothioyl]Amino}Phenyl)Acetate
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₂S |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | Methyl 2-[4-(benzylcarbamothioylamino)phenyl]acetate |
| SMILES | COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
| PubChem CID | 941421 |
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, analogous thioamide-containing structures exhibit distinct NMR and MS profiles. For example, methyl 4-aminomethylphenylacetate—a structurally simpler analog—shows characteristic peaks at δ 3.61 ppm (ester methyl) and δ 8.22 ppm (amine protons) in ¹H NMR . Mass spectrometry of similar compounds often reveals [M+H]⁺ ions, as seen in the m/z 180.1 signal for methyl 4-aminomethylphenylacetate .
Synthetic Considerations and Pathways
Hypothetical Synthesis Routes
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Intermediate Formation:
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Key Reaction Conditions:
Table 2: Comparative Synthetic Yields for Analogous Compounds
| Compound | Yield | Conditions | Reference |
|---|---|---|---|
| Methyl 4-aminomethylphenylacetate | 74.2% | Pd/C, HCl, H₂, 3 h | |
| 4-(Aminomethyl)benzamide derivatives | 60–85% | Schotten-Baumann acylation |
Challenges in Optimization
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Thiourea Stability: The -N-C(=S)-N- group is prone to hydrolysis under acidic or alkaline conditions, necessitating pH-controlled environments .
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Steric Hindrance: Bulky benzyl groups may slow reaction kinetics, requiring extended reaction times or elevated temperatures.
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Arctigenin-4-yl carbamate | β-Amyloid | 78.7% reduction at 20 μM | |
| O-aryl carbamates | FAAH | 1–10 nM | |
| 4-(Aminomethyl)benzamide | Ebola virus | <10 μM |
Pharmacokinetic and Toxicological Prospects
Metabolic Stability
While data specific to this compound are lacking, methyl esters generally undergo hepatic hydrolysis to carboxylic acids, which may enhance renal excretion . The benzyl group could delay metabolism via steric shielding, as observed in similarly substituted carbamates .
Toxicity Considerations
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Thiourea Derivatives: Associated with hepatotoxicity at high doses due to reactive sulfur species generation .
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Benzyl Substituents: May inhibit CYP450 enzymes, risking drug-drug interactions .
Future Research Directions
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Biological Screening: Prioritize assays against viral proteases (e.g., SARS-CoV-2 3CLpro) and neurological targets (e.g., FAAH) .
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve thiourea yields.
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Formulation Studies: Develop prodrug derivatives to enhance oral bioavailability, leveraging esterase-sensitive promoiety .
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